molecular formula C19H26BN3O3 B13928935 N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl)pivalamide

Cat. No.: B13928935
M. Wt: 355.2 g/mol
InChI Key: WUGFARMPHCQAHX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline ring and a dioxaborolane moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide typically involves multiple steps. One common method includes the borylation of a quinazoline derivative using a dioxaborolane reagent. The reaction conditions often require a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide has numerous applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and specialty chemicals[][3].

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide involves its interaction with specific molecular targets. The quinazoline ring is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridin-2-yl]-propionamide
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-quinazolinyl]propanamide stands out due to its unique quinazoline structure, which imparts specific biological activities and synthetic versatility. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .

Properties

Molecular Formula

C19H26BN3O3

Molecular Weight

355.2 g/mol

IUPAC Name

2,2-dimethyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]propanamide

InChI

InChI=1S/C19H26BN3O3/c1-17(2,3)15(24)23-16-21-11-12-10-13(8-9-14(12)22-16)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3,(H,21,22,23,24)

InChI Key

WUGFARMPHCQAHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN=C(N=C3C=C2)NC(=O)C(C)(C)C

Origin of Product

United States

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